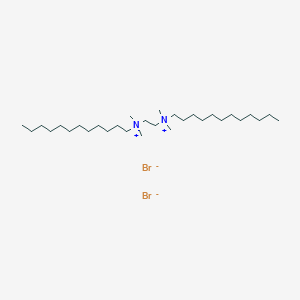

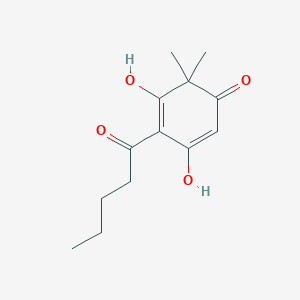

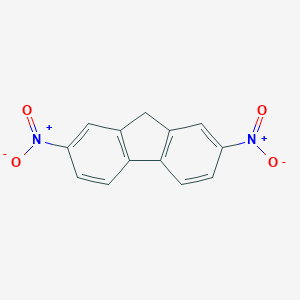

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Overview

Description

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a chemical compound that has been used as a coupling reagent in the synthesis of various organic compounds . It is known for its excellent racemization suppression capability .

Synthesis Analysis

This compound has been reported as an efficient coupling reagent for the synthesis of amides, peptides, esters, thioesters, and hydroxamic acids . It is known for its excellent racemization suppression capability and is also considered an environmentally friendly reagent as it generates only Oxyma as a solid byproduct that can be easily recovered and recycled for the synthesis of the same reagent .Chemical Reactions Analysis

The compound has been used in the synthesis of ureas, carbamates, and thiocarbamates from hydroxamic acids via Lossen rearrangement . It has been reported to achieve racemization-free di- and tri-peptidyl ureas with very good yield .Scientific Research Applications

Peptide Synthesis

Boc-on: is widely used in peptide synthesis as an amino-protecting reagent . It helps in the protection of the amino group during the synthesis process, allowing for the specific bonding of amino acids without unwanted side reactions. Its stability and ease of removal make it a valuable tool in the synthesis of complex peptides.

Antibacterial and Antibiofilm Agents

Research has indicated that Boc-on derivatives can be utilized in the development of advanced antibacterial and antibiofilm polymers . These polymers have potential applications in direct and combination therapies, targeting bacterial membranes to combat drug-resistant strains and biofilm-associated infections.

Drug Development

In the realm of drug development, Boc-on serves as a precursor in the synthesis of various pharmaceutical compounds . Its role in the construction of molecular structures is crucial for the development of new drugs, especially in the early stages of medicinal chemistry.

Polymer Synthesis

Boc-on: is involved in polymer synthesis, particularly in the creation of cationic polymers with antimicrobial properties . These polymers are being explored for their use in environmental cleaning products and medical devices to reduce the spread of infections.

Analytical Chemistry

In analytical chemistry, Boc-on is used as a standard or reference compound in chromatography and mass spectrometry . It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis.

Environmental Science

Boc-on: and its derivatives are being studied for their potential use in environmental science, particularly in the degradation of pollutants and toxins . Its reactive properties may be harnessed to break down harmful substances in water and soil, aiding in environmental remediation efforts.

Industrial Applications

The compound finds applications in various industrial processes, including the manufacturing of dyes, resins, and specialty chemicals . Its versatility in chemical reactions makes it a valuable asset in the production of materials with specific properties.

Research and Development

Boc-on: is a subject of ongoing research and development, with scientists exploring its novel applications in nanotechnology, material science, and bioengineering . Its potential to contribute to innovative solutions in these fields is a promising area of study.

Mechanism of Action

Target of Action

Boc-on, also known as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, primarily targets amino acids . It is used as a protecting reagent in peptide synthesis .

Mode of Action

Boc-on reacts rapidly with amino acids to provide protected derivatives . This reaction, known as t-Butoxy-carbonylation , is carried out at room temperature using a 10% excess of Boc-on and a 50% excess of triethylamine in either 50% aqueous dioxane or 50% aqueous acetone . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-on compound plays a significant role in the protection of amino groups in biochemical pathways . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Pharmacokinetics

It’s known that boc-on should be stored in a brown bottle in the freezer (-20°c) to prolong its shelf life .

Result of Action

The result of Boc-on’s action is the formation of Boc-protected amino acids . These protected amino acids are crucial in peptide synthesis, as they prevent unwanted side reactions during the formation of peptide bonds .

Action Environment

The action of Boc-on is influenced by environmental factors such as temperature and pH . For instance, Boc-on undergoes gradual decomposition with the evolution of carbon dioxide after several weeks at room temperature . Therefore, it’s recommended to store Boc-on in a freezer to maintain its stability .

properties

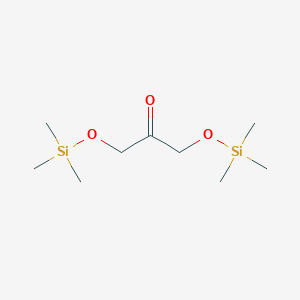

IUPAC Name |

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWYQAQQADNEIC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | |

CAS RN |

58632-95-4 | |

| Record name | 58632-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl α-cyanobenzylaminyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTOXYCARBONYLOXIMINO)-2-PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F039SLP7BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the tert-butyloxycarbonyl (Boc) group in peptide synthesis?

A1: The Boc group is a widely used protecting group for amines in peptide synthesis. [, , , , , ] It is crucial for preventing unwanted side reactions and enabling the controlled, stepwise assembly of peptide chains. [, , , ]

Q2: How is the Boc group typically introduced and removed during peptide synthesis?

A2: The Boc group is commonly introduced using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. [, , ] Removal is typically achieved using acidic conditions, such as trifluoroacetic acid (TFA). [, , ]

Q3: Are there alternative protecting groups to Boc in peptide synthesis, and how do they compare?

A3: Yes, several alternatives exist, including the benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. [, , ] The choice of protecting group depends on the specific requirements of the synthesis, as each group possesses different stability and deprotection conditions. [, , ] For instance, the 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group offers orthogonal deprotection properties when used with Boc and Cbz. []

Q4: How does the presence of a Boc group influence the reactivity of a molecule?

A4: The Boc group is bulky and electron-withdrawing. [] It can sterically hinder reactions at nearby functional groups and influence the electronic properties of the molecule, impacting reactivity. [] For instance, in a study involving indolo[2,3-a]quinolizidine-derived lactams, the presence of a Boc group on the indole nitrogen was found to reverse the facial selectivity of annulation reactions with a silylated Nazarov reagent. []

Q5: How does the structure of a peptide influence its biological activity?

A5: A peptide's three-dimensional structure, determined by its amino acid sequence and interactions with the environment, dictates its binding affinity and selectivity towards specific targets, ultimately influencing its biological activity. [, , , , ] For instance, studies on vasoactive intestinal polypeptide (VIP) fragments suggest that the helical structure of the peptide is crucial for its analgesic properties. []

Q6: What techniques are used to study the conformation of peptides?

A6: Various spectroscopic techniques like circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provide insights into peptide conformation. [, , , ] These techniques help determine secondary structures like α-helices, β-sheets, and turns within a peptide. [, , , ] X-ray crystallography can also be employed to determine the three-dimensional structure of peptides in the solid state. [, , ]

Q7: How can modifications to the structure of a peptide impact its activity?

A7: Even subtle changes like amino acid substitutions, modifications of the N- or C-terminus, or the introduction of constraints can significantly alter a peptide's conformation, ultimately impacting its binding affinity, selectivity, and biological activity. [, , , , ] For example, research on opioid antagonists based on a cobra venom peptide revealed that replacing tyrosine with phenylalanine and increasing C-terminal lipophilicity enhanced kappa receptor affinity. []

Q8: What are some potential applications of peptides and peptidomimetics in drug discovery?

A8: Peptides and peptidomimetics hold promise as therapeutic agents for various diseases due to their high target specificity and potency. [, , , , ] They are being investigated for applications ranging from treating cancer [] and infectious diseases [] to managing pain [] and neurological disorders. []

Q9: What challenges are associated with developing peptide-based therapeutics?

A9: Peptides often exhibit poor pharmacokinetic properties, such as rapid degradation by enzymes, low oral bioavailability, and difficulty crossing biological barriers. [, , , , , ] Addressing these challenges through strategic modifications and targeted delivery systems is crucial for their successful development as therapeutics. [, , , , , ]

Q10: How can the environmental impact of chemical synthesis be minimized?

A10: Green chemistry principles emphasize minimizing the environmental footprint of chemical processes. [] This includes utilizing greener solvents like dimethyl carbonate (DMC) [], improving atom economy to reduce waste [], and developing sustainable synthetic routes with lower energy requirements and reduced hazardous byproducts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)